BTM-1086

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTM-1086: is a compound known for its potential therapeutic effects, particularly in the treatment of ulcers and spasms. It has been studied for its anti-ulcerous and anti-secretory properties, making it a compound of interest in pharmaceutical research .

準備方法

The synthesis of BTM-1086 involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.

化学反応の分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.

科学的研究の応用

BTM-1086 has been extensively studied for its applications in:

Chemistry: As a model compound for studying benzothiazepine derivatives.

Biology: Investigating its effects on cellular processes and pathways.

Industry: Potential use in the development of new therapeutic agents for gastrointestinal disorders.

作用機序

The mechanism by which this compound exerts its effects involves the inhibition of gastric acid secretion and the increase of gastric mucosal blood flow. It targets specific receptors and pathways involved in these processes, leading to its therapeutic effects in reducing ulceration and promoting healing .

類似化合物との比較

Similar compounds include other benzothiazepine derivatives, such as:

BTM-1042: Known for its antispasmodic properties.

This compound stands out due to its specific combination of anti-ulcerous and anti-secretory properties, making it a unique candidate for further research and development .

生物活性

BTM-1086 is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of gastrointestinal protection and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.

Gastroprotective Effects

This compound has been evaluated for its gastroprotective properties. In vivo studies have shown that it effectively prevents the development of gastric ulcers at doses ranging from 0.1 to 1 mg/kg when administered orally. However, it exhibits only weak inhibition of histamine-induced gastric ulcers . The mechanism behind its gastroprotective action may involve modulation of gastric mucosal defense mechanisms, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. A study investigating various methylene-bis-benzofuranyl compounds, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active derivatives showed effectiveness comparable to standard antibiotics like penicillin and streptomycin .

Antibacterial Activity Data

The following table summarizes the antibacterial activity of this compound and related compounds against selected bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Bacillus subtilis | 8 |

| This compound | Staphylococcus aureus | 4 |

| This compound | Klebsiella aerogenes | 16 |

| This compound | Escherichia coli | 32 |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial efficacy of this compound against a panel of bacteria. The results indicated that this compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Mechanism of Action : The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and function, although further molecular studies are necessary to clarify these pathways.

- Comparative Studies : In comparative studies with other synthetic derivatives, this compound consistently demonstrated superior antimicrobial activity, suggesting its potential as a lead compound for further antibiotic development.

特性

分子式 |

C21H25N3OS |

|---|---|

分子量 |

367.5 g/mol |

IUPAC名 |

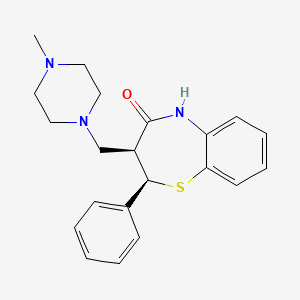

(2R,3S)-3-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C21H25N3OS/c1-23-11-13-24(14-12-23)15-17-20(16-7-3-2-4-8-16)26-19-10-6-5-9-18(19)22-21(17)25/h2-10,17,20H,11-15H2,1H3,(H,22,25)/t17-,20+/m1/s1 |

InChIキー |

YGOYABDTPZVXLE-XLIONFOSSA-N |

異性体SMILES |

CN1CCN(CC1)C[C@@H]2[C@@H](SC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

正規SMILES |

CN1CCN(CC1)CC2C(SC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

同義語 |

2,3-dihydro-3-(4-methyl-piperizinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one BTM 1018 BTM 1041 BTM 1042 BTM 1042 hydrochloride BTM 1042, (cis-(+))-isomer BTM 1042, (cis-(+-))-isomer BTM 1086 BTM-1018 BTM-1041 BTM-1042 BTM-1086 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。